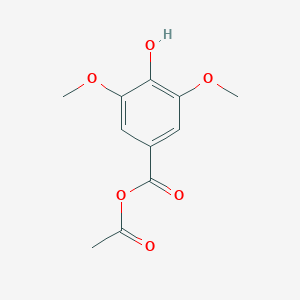

O-Acetylsyringic Acid

Description

Contextualization within the Field of Acetylated Phenolic Acids

O-Acetylsyringic acid belongs to the class of phenolic acids, which are characterized by a phenolic ring and a carboxylic acid function. wikipedia.org More specifically, it is an acetylated phenolic acid. The process of acetylation, the addition of an acetyl group, can alter the biological properties of phenolic compounds, in some cases enhancing their activity compared to the parent molecule. acs.orgacs.org The study of acetylated phenolics is a growing area of interest, as both naturally occurring and synthetic versions have shown promise in various biological contexts. acs.orgnih.gov The presence of acetyl groups can be a key structural feature that imparts or enhances biological activity. acs.org

Historical Evolution of Research on this compound and Related Compounds

Historically, research on phenolic compounds has been extensive due to their widespread presence in plants and their roles in traditional medicine and diet. wikipedia.org Phenolic acids like syringic acid are found in various plants, including medicinal and edible species. nih.gov The interest in acetylated derivatives, such as this compound, is a more recent development, spurred by the discovery that acetylation can modulate the biological efficacy of these compounds. acs.orgacs.org For instance, studies on other acetylated phenolics, like acetylated resveratrol (B1683913) and tyrosol, have demonstrated that they can possess the same or even greater antithrombotic activity than their non-acetylated precursors. acs.org This has paved the way for more focused investigations into specific acetylated compounds like this compound.

Current Scientific Significance and Emerging Research Frontiers

The current scientific significance of this compound lies in its potential as a bioactive molecule with various applications. It has been identified in the fruit of the white mulberry (Morus alba L.) and is noted for its potential anti-inflammatory properties. nih.gov The broader class of acetylated phenolics has been studied for activities including the inhibition of lipid peroxidation, cancer cell growth, and the down-regulation of nitric oxide synthase. acs.org An emerging research frontier is the use of this compound as a starting material or intermediate in the synthesis of other complex molecules. For example, it is a precursor in the chemical synthesis of tricin (B192558), a flavone (B191248) with potential as a cancer chemopreventive agent. acs.org This highlights its utility not only as a bioactive compound itself but also as a building block in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O6 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

acetyl 4-hydroxy-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C11H12O6/c1-6(12)17-11(14)7-4-8(15-2)10(13)9(5-7)16-3/h4-5,13H,1-3H3 |

InChI Key |

CGJUTGBTXJLTBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(=O)C1=CC(=C(C(=C1)OC)O)OC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of O Acetylsyringic Acid

Phytochemical Identification and Distribution

O-Acetylsyringic acid is a derivative of syringic acid, a common phenolic acid found in the plant kingdom. Its distribution, while not as widespread as its precursor, is significant in certain plant families and tissues.

This compound has been successfully isolated and characterized from various plant sources, with the fruit of the white mulberry tree, Morus alba L., being a well-documented example. mdpi.com The process of isolating this compound typically involves the extraction of plant material with a suitable solvent, followed by chromatographic techniques to separate the various phytochemicals present.

| Plant Species | Tissue | Compound Isolated | Reference |

| Morus alba L. | Fruit, Root bark, Leaves | This compound | mdpi.comresearchgate.net |

| Cirsium japonicum | Rhizomes | This compound | researchgate.net |

| Schumannianthus dichotomus | Stems | This compound | researchgate.net |

The production of this compound and other phenolic compounds in plants is often linked to their interaction with the environment. These secondary metabolites can play a crucial role in the plant's defense mechanisms against herbivores, pathogens, and UV radiation. The synthesis of such compounds can be induced by various environmental stressors. For instance, the accumulation of syringic acid derivatives has been observed to mitigate the detrimental effects of certain environmental exposures in plants. researchgate.net The presence of this compound in plant tissues suggests it may be part of the plant's strategy to protect itself and adapt to its ecological niche.

De Novo Biosynthetic Pathways

The formation of this compound within plants occurs through a multi-step biosynthetic pathway, starting from primary metabolites.

The biosynthesis of this compound begins with the production of its precursor, syringic acid, which is synthesized via the shikimate pathway. mdpi.com

The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other aromatic compounds. mdpi.com Phenylalanine, an output of this pathway, serves as a key precursor for a diverse array of phenolic compounds, including syringic acid. mdpi.com

The general steps leading to syringic acid are as follows:

Phenylalanine is converted to cinnamic acid .

Cinnamic acid is then hydroxylated to form p-coumaric acid .

Further enzymatic reactions, including hydroxylation and methylation, convert p-coumaric acid into ferulic acid and then sinapic acid .

The final step in the formation of the precursor is the conversion of sinapic acid to syringic acid . mdpi.com

Metabolic flux analysis, which studies the rate of turnover of metabolites in a biological system, can provide quantitative insights into the flow of carbon through these pathways. biorxiv.orgnih.gov Such analyses in various organisms have helped to elucidate how metabolic networks are regulated to produce specific secondary metabolites. While detailed metabolic flux analysis specifically for this compound is not extensively documented, studies on related phenolic acid pathways in plants and microbes provide a foundational understanding of the metabolic dynamics involved. biorxiv.orgnih.gov

The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group of syringic acid. This reaction is catalyzed by specific enzymes known as acetyltransferases. mdpi.com These enzymes facilitate the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to the syringic acid molecule. researchgate.net

The general mechanism can be represented as: Syringic acid + Acetyl-CoA → this compound + CoA

This enzymatic step is crucial as it modifies the properties of syringic acid, potentially altering its solubility, stability, and biological activity. The specificity of the acetyltransferase ensures that the acetyl group is attached at the correct position on the syringic acid backbone.

Enzymatic Acetylation Mechanisms

Role of Acetyltransferases in O-Acetylation (General principles derived from O-acetylserine and sialic acid O-acetylation studies)

O-acetylation is a crucial biochemical modification catalyzed by a class of enzymes known as acetyltransferases. oaepublish.com This process involves the transfer of an acetyl group from a donor molecule to the hydroxyl group of a substrate. nih.gov This modification can alter the substrate's chemical properties, influencing its function and interactions within a biological context.

General principles of O-acetylation can be derived from well-studied processes such as the O-acetylation of sialic acids and peptidoglycan. In mammalian cells, the O-acetylation of sialic acids, which are nine-carbon sugars often found at the outer ends of glycan chains, is a key modification. nih.gov This reaction is catalyzed by sialic acid-specific O-acetyltransferases (SOATs) within the Golgi apparatus and can occur at several positions on the sialic acid backbone. nih.gov This modification plays a role in regulating glycoprotein (B1211001) stability, development, and immune recognition. nih.gov

Similarly, in many pathogenic bacteria, the O-acetylation of peptidoglycan, a vital component of the cell wall, is a critical survival mechanism. nih.gov This modification, occurring at the C-6 hydroxyl of N-acetylmuramoyl residues, is catalyzed by O-acetyltransferases and helps bacteria evade the host's immune system by sterically blocking the action of lysozymes. nih.gov The reaction mechanism for these enzymes typically involves a catalytic triad (B1167595) of amino acids that facilitates the nucleophilic attack of a serine hydroxyl on the acetyl donor, followed by the transfer of the acetyl group to the substrate. nih.gov

Acetyl Coenzyme A as the Universal Acetyl Donor in Biological Systems

In the vast majority of biological acetylation reactions, the universal donor of the acetyl group is Acetyl Coenzyme A (Acetyl-CoA). wikipedia.orgcreative-proteomics.com Acetyl-CoA is a central metabolic intermediate, linking the catabolism of carbohydrates, fatty acids, and amino acids with numerous biosynthetic and energy-producing pathways. wikipedia.org Its primary function is to carry the acetyl group to the citric acid cycle for oxidation and energy production, but it is also the key substrate for acetyltransferase enzymes. wikipedia.orgcreative-proteomics.com

The structure of Acetyl-CoA features a high-energy thioester bond linking the acetyl group to Coenzyme A. This bond makes the acetyl group readily transferable in enzymatic reactions. creative-proteomics.com Acetyltransferases harness the energy of this bond to catalyze the addition of the acetyl group to their respective substrates, be it proteins, sugars, or other small molecules. oaepublish.combohrium.com The availability of Acetyl-CoA can reflect the metabolic state of the cell, linking nutrient status to the regulation of various cellular processes through acetylation. nih.govnih.gov Therefore, any biosynthetic pathway leading to this compound in a biological context would almost certainly rely on Acetyl-CoA as the source of the acetyl group. bohrium.com

Formation Through Biomass Valorization and Degradation

This compound has been identified as a product of advanced chemical processes aimed at the valorization of lignocellulosic biomass. acs.org Lignin (B12514952), a complex aromatic polymer abundant in plant cell walls, is a significant renewable source of aromatic chemicals. rug.nlieabioenergy.com However, its recalcitrant nature, characterized by strong carbon-carbon (C-C) and ether bonds, makes its depolymerization into valuable monomers a significant challenge. acs.orgnih.gov

Production via Reductive Catalytic Fractionation and Lignin Autoxidation

A promising strategy for lignin valorization that yields this compound involves a multi-step "lignin-first" approach combining Reductive Catalytic Fractionation (RCF) with subsequent catalytic autoxidation. acs.orggoogleapis.com

First, Reductive Catalytic Fractionation (RCF) is employed to deconstruct the native lignin within biomass. researchgate.net This process typically involves treating biomass (e.g., poplar wood) with a solvent like methanol (B129727) at elevated temperatures and hydrogen pressure in the presence of a heterogeneous catalyst, such as Ruthenium on carbon (Ru/C). acs.orgrsc.org RCF effectively cleaves the more labile ether linkages (predominantly β-O-4) in lignin, producing a liquid "lignin oil." nih.govresearchgate.net This oil is a mixture of phenolic monomers and a significant fraction of oligomers held together by more resilient C-C bonds that are not cleaved during RCF. acs.orggoogleapis.com

Second, the phenolic hydroxyl groups in the RCF lignin oil are acetylated . This is a critical step, often carried out using acetic anhydride (B1165640). acs.org This protection of the phenol (B47542) groups is essential to enable the subsequent cleavage of C-C bonds during oxidation. googleapis.com

Third, the acetylated lignin oligomers are subjected to catalytic autoxidation . This step uses a catalyst system, such as a mixture of cobalt and manganese salts with a bromide source (Co/Mn/Br), in acetic acid under an oxygen atmosphere. acs.orgnih.gov This catalytic system promotes the cleavage of the recalcitrant C-C bonds within the lignin oligomers, generating a range of oxidized aromatic monomers. acs.orggoogleapis.com this compound (referred to as acetyl syringic acid in the literature) is a major product from this oxidation, particularly when processing hardwood lignins which are rich in syringyl units. acs.org

Research has demonstrated the efficacy of this method. For instance, when pure acetylated syringyl compounds are subjected to these autoxidation conditions, they can be converted to this compound with high recovery rates.

Table 1: Recovery of this compound from Precursors under Autoxidation Conditions This interactive table summarizes the findings on the stability and conversion of related compounds to this compound under specific catalytic autoxidation conditions.

| Starting Compound | Final Product | Recovery Yield (%) | Citation |

|---|---|---|---|

| Acetyl Syringaldehyde (B56468) | This compound | 63 (±5) | acs.org |

This combined RCF and autoxidation process represents a significant advancement in biorefining, as it allows for higher yields of aromatic monomers from lignin by breaking not only the ether bonds but also the more stubborn C-C linkages. acs.orggoogleapis.com

Metabolic Fates and Biodegradation Mechanisms of O Acetylsyringic Acid

Oxidative Stability and Product Analysis

The oxidative stability of O-acetylsyringic acid is a critical factor in its metabolic fate and its transformation in various biological and chemical processes. Research into its behavior under oxidative conditions, particularly in the context of lignin (B12514952) valorization, has provided valuable insights into its degradation pathways and the resulting products.

Recent studies have investigated the stability of this compound under catalytic autoxidation conditions, which are relevant to the industrial processing of lignin. In one such study, this compound was subjected to a Co/Mn/Br catalyst system in acetic acid at elevated temperature and pressure. The results indicated that while this compound is relatively stable, it does undergo some degradation. nrel.gov

Under these specific autoxidation conditions, a significant portion of the initial this compound was recovered, demonstrating a degree of stability. However, the process also led to the formation of several degradation products. The primary degradation pathway observed was the hydrolysis of the acetyl group, yielding syringic acid. Further oxidation of the aromatic ring was also observed, leading to the formation of 2,6-dimethoxybenzoquinone. Additionally, trace amounts of ring-opened products, such as methoxymaleic acid, were detected, suggesting a more complete breakdown of the aromatic structure is possible. nrel.gov

The formation of these products highlights the competing reaction pathways that influence the fate of this compound under oxidative stress. The protection of the phenolic hydroxyl group by acetylation is key to enabling certain oxidative processes, such as C-C bond cleavage in larger lignin-derived oligomers, where this compound is a desired product. nrel.gov However, the stability of this compound itself is not absolute, and its degradation can occur, leading to a variety of smaller molecules.

The detailed analysis of the oxidation products of this compound provides a clearer understanding of its reactivity and potential transformations in oxidative environments. This knowledge is crucial for optimizing processes where this compound is either a substrate or a product, as well as for understanding its environmental persistence and biodegradation.

Detailed Research Findings

A study on autoxidation catalysis for carbon-carbon bond cleavage in lignin provided specific data on the stability of this compound. When subjected to catalytic oxidation with 3 mol % Co(OAc)₂·4H₂O, 3 mol % Mn(OAc)₂·4H₂O, and 3 mol % NaBr at 120 °C for 2 hours under 6 bar O₂, the following product distribution was observed from the starting this compound:

| Compound | Recovery/Yield | Notes |

|---|---|---|

| This compound | 92(6)% | Represents the portion of the starting material that remained unchanged. nrel.gov |

| Syringic Acid | <20% | Formed via hydrolysis of the acetyl group. nrel.gov |

| 2,6-Dimethoxybenzoquinone | 3% | Product of aromatic ring oxidation. nrel.gov |

| Methoxymaleic Acid | Trace amounts (<2%) | Indicates oxidative ring-opening. nrel.gov |

These findings illustrate that the primary transformation under these conditions is the hydrolysis to syringic acid, with further oxidation and ring cleavage occurring to a lesser extent. nrel.gov The high recovery rate of this compound suggests a notable level of stability under these specific catalytic autoxidation conditions. nrel.gov

Mechanistic Dissection of O Acetylsyringic Acid S Biological Activities

Modulation of Cellular Signaling Networks

O-Acetylsyringic Acid is believed to exert its biological effects by modulating a complex network of intracellular signaling pathways. These pathways are fundamental to cellular processes such as inflammation, oxidative stress, and cell survival. By influencing key proteins and transcription factors within these networks, the compound can orchestrate a sophisticated anti-inflammatory and antioxidant response. The following sections delve into the specific interactions of its parent compound, syringic acid, with these critical signaling cascades.

The anti-inflammatory properties of syringic acid, and by extension this compound, are attributed to its ability to interfere with multiple pro-inflammatory signaling pathways. These interactions effectively dampen the inflammatory response at a molecular level, reducing the production of inflammatory mediators and cellular damage.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. nih.govnih.gov Research indicates that syringic acid can significantly inhibit this pathway. nih.govffhdj.comfrontiersin.org This inhibition is achieved by targeting key components of the NF-κB cascade. For instance, syringic acid has been shown to reduce the expression of the NF-κB p65 subunit and prevent its phosphorylation, a critical step for its activation and translocation to the nucleus. nih.govfrontiersin.org

In various experimental models, syringic acid has demonstrated its ability to suppress the NF-κB pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govffhdj.com For example, in a model of methyl cellosolve-induced hepato-testicular inflammation in rats, treatment with syringic acid led to a significant decrease in the levels of NF-κB, alongside reductions in TNF-α and IL-6. nih.govnih.gov This inhibitory action on the NF-κB pathway appears to be a central mechanism behind the anti-inflammatory effects of syringic acid. ffhdj.combohrium.com

| Study Focus | Model | Key Findings on NF-κB Pathway | Reference(s) |

| General Anti-inflammatory Effects | Review | Regulates the NF-κB pathway, a key factor in pro-inflammatory gene expression. | ffhdj.com |

| Mechanistic Insights | Review | Downregulates NF-κB signaling by reducing p65 expression and phosphorylation, and lowering p-IκB-α levels. | frontiersin.org |

| Hepato-testicular Inflammation | Rat model | Significantly decreased the levels of NF-κB, IL-6, and TNF-α. | nih.govnih.gov |

| Osteoarthritis | Mouse model | Inhibited the NF-κB signaling pathway, alleviating cartilage degradation. | bohrium.com |

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways, are critical regulators of cellular responses to a variety of external stimuli, including stress and inflammation. bohrium.comspandidos-publications.comspandidos-publications.com Syringic acid has been found to exert a modulatory influence on these pathways, particularly downregulating the p38 MAPK and JNK signaling cascades. ffhdj.combohrium.com

In a study on H9c2 cardiomyocytes subjected to hypoxia/reoxygenation injury, pretreatment with syringic acid significantly alleviated the phosphorylation of both p38 MAPK and JNK. bohrium.comspandidos-publications.comspandidos-publications.com This inhibition of MAPK signaling is associated with a reduction in apoptosis, as evidenced by the decreased expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and an increased expression of the anti-apoptotic protein Bcl-2. bohrium.comspandidos-publications.com These findings suggest that the cardioprotective effects of syringic acid may be, in part, mediated through its regulation of the MAPK pathways. ffhdj.com

| Study Focus | Model | Key Findings on MAPK Cascades | Reference(s) |

| Cardioprotective Effects | H9c2 cardiomyocytes | Downregulated the p38 MAPK and JNK signaling pathways, inhibiting apoptosis. | ffhdj.combohrium.com |

| Myocardial I/R Injury | H9c2 cardiomyocytes | Significantly alleviated H/R-induced phosphorylation of p38MAPK and JNK. | spandidos-publications.comspandidos-publications.com |

| Neuroinflammation | Rat cerebral cortex | Reduced p38 MAPK expression in a valproic acid-induced model. | researchgate.net |

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by triggering the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. frontiersin.orgnih.govnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. frontiersin.orgnih.govfrontiersin.org While direct evidence for the effect of this compound or syringic acid on the NLRP3 inflammasome is currently limited, studies on other structurally related phenolic compounds suggest a potential inhibitory role.

For instance, sinapic acid, another phenolic acid, has been shown to be a novel inhibitor of NLRP3 inflammasome activation. nih.gov It effectively blocks caspase-1 activation and IL-1β secretion in a manner specific to the NLRP3 inflammasome. nih.gov Similarly, other natural compounds like ferulic acid and p-coumaric acid have demonstrated the ability to block the activation of the NLRP3 inflammasome pathway. nih.gov Given these findings, it is plausible that syringic acid and its derivatives, including this compound, may also exert anti-inflammatory effects by modulating NLRP3 inflammasome activity. However, direct experimental verification is necessary to confirm this hypothesis.

| Compound | Model | Key Findings on NLRP3 Inflammasome | Reference(s) |

| Sinapic Acid | Macrophages, Mouse model | Specifically inhibited NLRP3 inflammasome activation, blocking caspase-1 activation and IL-1β secretion. | nih.gov |

| Ferulic Acid & p-Coumaric Acid | Mouse model | Blocked the activation of the NLRP3 inflammasome pathway, reducing IL-1β release. | nih.gov |

| Caffeic Acid | THP-1 macrophages | Showed inhibitory effects on Caspase-1 activity and IL-1β production. | mdpi.com |

| Arachidonic Acid | Human and mouse macrophages | Inhibits NLRP3 inflammasome activity by reducing JNK1 stimulation. | cam.ac.uk |

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification genes. nih.govfrontiersin.orgjohnshopkins.edu Syringic acid has been identified as a potent activator of the Nrf2 antioxidant pathway. frontiersin.orgnih.govnih.gov

Upon activation by syringic acid, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. nih.gov This leads to the upregulation of several crucial antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). frontiersin.orgnih.gov The induction of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. For example, in a rat model of nonalcoholic fatty liver disease, syringic acid administration elevated the gene expression of Nrf2 and HO-1, which was associated with a reversal of oxidative stress. nih.gov

| Study Focus | Model | Key Findings on Nrf2 Pathway | Reference(s) |

| General Antioxidant Effects | Review | Activates the KEAP1/NRF2 pathway, enhancing endogenous antioxidant defenses. | frontiersin.org |

| Nonalcoholic Fatty Liver Disease | Rat model | Elevated gene expressions of Nrf2/HO-1. | nih.gov |

| Cisplatin-induced Ovarian Injury | Rat model | Ameliorated biochemical and histopathological changes by activating the Nrf2 pathway. | nih.gov |

| Ulcerative Colitis | Rat model | Dose-dependently upregulated the expression of NRF2, HO-1, and NQO1. | frontiersin.org |

Toll-like receptors (TLRs) are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). researchgate.netnih.gov The TLR4 signaling pathway, in particular, is a critical initiator of the inflammatory response to lipopolysaccharide (LPS), a component of Gram-negative bacteria. nih.govnih.gov Syringic acid has been shown to suppress TLR4-mediated signaling. ffhdj.comresearchgate.net

In a study on diabetic nephropathy in rats, syringic acid was found to halt the progression of the disease by inhibiting the TLR-4 pathway, which in turn ameliorated oxidative stress, inflammation, and fibrosis. researchgate.net Furthermore, in a model of ulcerative colitis, syringic acid significantly reduced the gene expression of TLR4, which contributed to its ameliorative effects. nih.gov By downregulating the TLR4-MyD88 pathway, syringic acid can decrease the expression of pro-inflammatory cytokines, providing another layer to its anti-inflammatory mechanism. frontiersin.org

| Study Focus | Model | Key Findings on TLR Signaling | Reference(s) |

| General Anti-inflammatory Effects | Review | Downregulates key mediators including TLR4, MyD88, and TRAF6. | frontiersin.org |

| Diabetic Nephropathy | Rat model | Halted disease progression by inhibiting the TLR-4 pathway. | researchgate.net |

| Ulcerative Colitis | Rat model | Significantly reduced gene expression of TLR4. | nih.gov |

| Obese Mice | Liver tissues | Reduced the gene expression of TLR4 and MyD88. | frontiersin.org |

Investigation of Anti-inflammatory Pathways

Regulation of Interleukin-17 (IL-17) Pathways

Current research has not yet specifically elucidated the direct regulatory effects of this compound on the Interleukin-17 (IL-17) signaling pathway. However, the foundational role of this pathway in inflammation and the known anti-inflammatory properties of other phenolic acids provide a basis for potential interaction.

The IL-17 family of cytokines, particularly IL-17A and IL-17F, are hallmark products of Th17 cells and are pivotal in orchestrating inflammatory responses. mdpi.comfrontiersin.org They are crucial for host defense against extracellular bacteria and fungi. wikipedia.org The IL-17 signaling cascade stimulates the expression of other pro-inflammatory mediators like IL-6 and cyclooxygenase-2 (COX-2), enhances nitric oxide production, and promotes the recruitment of neutrophils to sites of inflammation. wikipedia.orgnih.gov Dysregulation of the IL-17 pathway is implicated in a variety of autoimmune and inflammatory conditions, including psoriasis and rheumatoid arthritis. nih.govnih.gov

Some small polyphenolic acids are known to suppress inflammation and cytokine stress by binding to the active site of enzymes like COX-2. nih.gov Conversely, other phenolic acids have been noted to potentially act as pro-inflammatory agents. nih.gov Given that this compound belongs to the phenolic acid family, it is plausible that it could modulate inflammatory cascades, potentially including the IL-17 pathway, although specific molecular evidence is currently lacking.

Enzyme Interaction and Inhibition Studies

The interaction of this compound with various enzymes is a critical area of study to understand its biological functions. While specific kinetic and docking studies for this compound are not widely available, research on related phenolic and acetylated compounds provides a framework for its potential enzyme-inhibiting activities. The acetylation of phenolic compounds, for instance, has been shown to potentially increase their antithrombotic activity. researchgate.net

Molecular Docking and Kinetic Analysis of Enzyme Binding

Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to the active site of a target enzyme. nih.gov This method calculates the binding free energy (ΔG) and identifies key interactions, such as hydrogen bonds and pi-sigma interactions, between the ligand and amino acid residues in the enzyme's binding pocket. nih.govmdpi.com A lower binding energy suggests a more stable and favorable interaction. nih.gov

Enzyme kinetic analysis complements these computational predictions with experimental data. e-nps.or.kr These studies measure the rate of an enzyme-catalyzed reaction in the presence of an inhibitor to determine its potency, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). mdpi.come-nps.or.kr Kinetic studies can also elucidate the mechanism of inhibition (e.g., competitive, non-competitive). cambridge.org

Studies on other phenolic acids have demonstrated significant inhibitory effects against a range of enzymes implicated in disease. Understanding these interactions is key to evaluating the therapeutic potential of new compounds.

Table 1: Examples of Enzyme Inhibition by Related Phenolic Compounds Note: This table presents data for related compounds to illustrate the potential enzyme targets for phenolic acids. Specific data for this compound is not yet available.

| Enzyme Target | Biological Role | Example Inhibitor | Reported IC₅₀ / Binding Energy | Reference |

|---|---|---|---|---|

| α-Glucosidase | Carbohydrate digestion, target for diabetes | Ursolic Acid | IC₅₀: 72.7 µg/mL | mdpi.com |

| Xanthine Oxidase | Purine metabolism, target for gout | 1,2,4-oxadiazole derivative (4h) | IC₅₀: 0.41 µM | uludag.edu.tr |

| Acetylcholinesterase | Neurotransmitter breakdown, target for Alzheimer's | Phlorofucofuroeckol A | IC₅₀: 0.9 µM | e-nps.or.kr |

| PPAR-gamma | Lipid metabolism, target for diabetes | Abscisic Acid | ΔG: -7.3 Kcal/mol | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation | Various phenolic acids | Not specified | nih.govcambridge.org |

Antioxidant Mechanisms at the Molecular Level

Phenolic compounds are well-regarded for their antioxidant properties, which are largely attributable to their chemical structure. The phenolic hydroxyl groups can act as effective hydrogen donors, neutralizing free radicals and interfering with their generation. mdpi.com

Free Radical Scavenging Capabilities and Reaction Products

This compound has been specifically noted for its striking scavenging effects against ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. semanticscholar.orgncsu.edu These assays are standard methods for evaluating the free radical scavenging capacity of antioxidant compounds. psu.edumdpi.com

The general mechanism for radical scavenging by phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which stabilizes the radical. This process creates a phenoxyl radical from the antioxidant molecule, which is typically much more stable and less reactive due to resonance delocalization of the unpaired electron around the aromatic ring. mdpi.com

For acetylated phenols, the antioxidant mechanism can be more complex. Studies on acetylated coumarins suggest that free radical-mediated oxidation can produce a radical cation, which then loses an acetyl carbocation to yield a stable phenoxyl radical. mdpi.com This indicates that the acetyl group does not necessarily negate the antioxidant potential and can participate in the reaction mechanism. The primary function of antioxidants is to counteract reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydroxyl radicals (OH•) and superoxide (B77818) anions (O₂•⁻), which can cause oxidative damage to lipids, proteins, and DNA. psu.edumdpi.com

Table 2: Free Radical Scavenging by Phenolic Compounds

| Radical Species | Description | Scavenging Mechanism | Relevance to this compound |

|---|---|---|---|

| DPPH Radical | A stable free radical used to measure antioxidant activity. mdpi.com | Hydrogen atom transfer from the antioxidant to neutralize the radical. | Demonstrated scavenging activity. ncsu.edu |

| ABTS Radical | A cation radical used in antioxidant capacity assays. | Electron or hydrogen donation from the antioxidant. | Demonstrated "striking" scavenging effects. semanticscholar.org |

| Hydroxyl Radical (OH•) | Highly reactive ROS that can damage biomolecules. psu.edumdpi.com | Hydrogen donation from the antioxidant. | A common target for phenolic antioxidants. |

| Superoxide Anion (O₂•⁻) | A precursor to other more potent ROS. mdpi.com | Can be dismutated or scavenged by antioxidants. | A common target for phenolic antioxidants. |

Impact on Cellular Metabolic Regulation

While direct studies on this compound's role in metabolic regulation are emerging, the effects of related phenolic and acetylated phenolic acids on lipid and glucose metabolism are well-documented. These compounds can act as significant cellular metabolic regulators. nih.gov

Evidence suggests that the acetylation of phenols can enhance their bioavailability by increasing their hydrophobicity and cellular uptake. researchgate.net This improved absorption could potentiate their biological effects, including the modulation of metabolic pathways. researchgate.net

Polyphenols such as resveratrol (B1683913) have been shown in animal models to be effective in managing obesity and type 2 diabetes. nih.gov A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govmdpi.com Activated AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), an enzyme critical for lipogenesis, thereby reducing hepatic lipid accumulation. mdpi.com Furthermore, AMPK activation can improve insulin-mediated glucose uptake and enhance fatty acid oxidation. nih.govmdpi.com Phenolic acids have also been shown to improve lipid profiles and glucose hemostasis. nih.gov Given its structure as a phenolic acid, this compound may exert similar influences on these metabolic control points.

Table 3: Metabolic Regulation by Related Phenolic Acids

| Metabolic Target/Pathway | Function | Effect of Related Phenolic Acids | Reference |

|---|---|---|---|

| AMPK Activation | Master regulator of cellular energy balance. | Activated by compounds like resveratrol, leading to downstream benefits. | nih.govmdpi.com |

| Lipogenesis (Fat Synthesis) | Synthesis of fatty acids from acetyl-CoA. | Inhibited via AMPK-mediated inactivation of ACC. | nih.govmdpi.com |

| Glucose Homeostasis | Maintenance of stable blood glucose levels. | Improved insulin-mediated glucose uptake. | nih.gov |

| Fatty Acid Oxidation | Breakdown of fatty acids for energy. | Promoted, helping to reduce lipid accumulation. | mdpi.com |

Synthetic Methodologies and Chemical Derivatization of O Acetylsyringic Acid

Strategies for Total Synthesis of O-Acetylsyringic Acid

The total synthesis of this compound is not commonly described as a standalone multi-step challenge in literature, as it is readily prepared from its natural precursor, syringic acid. The "total synthesis" in this context generally refers to the synthesis of the core syringic acid structure from simpler, more fundamental starting materials, followed by acetylation.

A common route to the syringic acid backbone begins with gallic acid. The synthesis involves the selective methylation of the two meta-hydroxyl groups of gallic acid to yield syringic acid. Following the formation of syringic acid, the final step is the acetylation of the remaining phenolic hydroxyl group.

A typical laboratory-scale synthesis of this compound involves the direct acetylation of commercially available syringic acid. This is a straightforward and high-yielding reaction.

Reaction Scheme: Syringic Acid + Acetic Anhydride (B1165640) → this compound + Acetic Acid

This reaction is typically carried out in the presence of a base catalyst, such as pyridine (B92270), or a strong acid catalyst.

The optimization of synthetic pathways for this compound primarily focuses on the efficient production of its precursor, syringic acid, and the subsequent acetylation step. Research has explored various methods to improve reaction yields and purity.

For the synthesis of syringic acid from syringaldehyde (B56468), an oxidation process is employed. One patented method details a high-purity, high-yield synthesis involving esterification, oxidation, and hydrolysis steps. mdpi.com In this process, syringaldehyde is first esterified, then oxidized using hydrogen peroxide, and finally hydrolyzed to yield syringic acid with a purity greater than 98.6% and a yield exceeding 86.5%. mdpi.com

Key parameters for optimization in the synthesis of syringic acid include:

Molar ratios of reactants: The molar ratio of syringaldehyde to acetic anhydride and solvent is a critical factor. mdpi.com

Reaction temperature and time: Heating and reflux times for the esterification step are typically controlled for 2-3 hours. mdpi.com

Oxidizing agent concentration: The molar ratio of syringaldehyde to hydrogen peroxide is optimized to be between 1:1.5 and 1:3.5. mdpi.com

For the final acetylation step to form this compound, optimization involves the choice of acetylating agent and catalyst. Acetic anhydride is a common and effective acetylating agent. mdpi.com The reaction can be catalyzed by pyridine or a strong acid. The purification of the final product is typically achieved through recrystallization.

A study on the acetylation of ferulic acid, a related phenolic acid, demonstrated a 95% yield of 4-O-acetylferulic acid using acetic anhydride and 4-(dimethylamino)pyridine (DMAP) as a catalyst. mdpi.com A similar approach can be applied to the acetylation of syringic acid to achieve high yields of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| Syringaldehyde | Acetic Anhydride/H2O2 | - | Syringic Acid | >86.5 | mdpi.com |

| Ferulic Acid | Acetic Anhydride | DMAP | 4-O-acetylferulic acid | 95 | mdpi.com |

Development of this compound Derivatives

The development of derivatives of this compound is primarily driven by the desire to modify its physicochemical properties and enhance its biological activities. This involves the rational design and synthesis of novel acetylated analogues.

The rational design of novel acetylated analogues of this compound is based on established principles of medicinal chemistry. The core structure of this compound, with its acetylated phenolic hydroxyl group, methoxy (B1213986) groups, and a carboxylic acid function, offers multiple sites for modification.

The design strategies often focus on:

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters or amides can alter the lipophilicity and pharmacokinetic properties of the molecule.

Alteration of the Acetyl Group: The acetyl group can be replaced with other acyl groups of varying chain lengths to fine-tune the molecule's properties.

Modification of the Methoxy Groups: Demethylation or replacement of the methoxy groups with other substituents can influence the electronic properties and biological activity of the compound.

The synthesis of these novel analogues typically involves standard organic chemistry transformations. For example, the synthesis of ester derivatives can be achieved by reacting this compound with various alcohols under acidic or basic conditions. Amide derivatives can be prepared by converting the carboxylic acid to an acid chloride followed by reaction with an appropriate amine.

While specific structure-activity relationship (SAR) studies on a wide range of O-acetylated derivatives of this compound are not extensively reported, conceptual SAR can be inferred from studies on related cinnamic acid and phenolic acid derivatives. These studies provide valuable insights into how structural modifications can impact biological activity.

Studies on cinnamic acid esters have shown that both the substitution pattern on the phenyl ring and the nature of the alkyl group in the ester moiety significantly influence their antifungal activity. onlineorganicchemistrytutor.com For instance, the presence and position of hydroxyl and methoxy groups on the phenyl ring are critical for activity.

In the context of O-acetylated derivatives of syringic acid, the following conceptual SAR can be proposed:

The Acetyl Group: The presence of the acetyl group on the phenolic hydroxyl can influence the molecule's lipophilicity and its ability to act as a pro-drug. Acetylation can protect the phenolic hydroxyl from rapid metabolism and may be cleaved in vivo to release the active syringic acid. Studies on other acetylated phenolic compounds have shown that acetylation can either maintain or enhance biological activity. nih.gov

The Methoxy Groups: The two methoxy groups at positions 3 and 5 of the phenyl ring are known to be important for the antioxidant activity of syringic acid. researchgate.net It is likely that these groups are also crucial for the activity of its acetylated derivatives.

The Carboxylic Acid and its Derivatives: Modification of the carboxylic acid group to form esters or amides can significantly impact the molecule's ability to interact with biological targets. The nature of the ester or amide substituent can influence properties such as cell permeability and binding affinity.

| Structural Feature | Conceptual Impact on Activity |

| Acetyl Group | Modulates lipophilicity, may act as a pro-drug |

| Methoxy Groups | Crucial for antioxidant activity |

| Carboxylic Acid/Derivatives | Influences pharmacokinetics and target binding |

Application of this compound as a Synthetic Precursor

This compound is a key synthetic precursor, particularly in the construction of more complex natural products. Its activated form, O-acetylsyringoyl chloride, is a versatile reagent in organic synthesis.

A prominent example of the utility of this compound as a synthetic precursor is in the total synthesis of the flavone (B191248) tricin (B192558). acs.org Tricin is a natural compound found in various plants and has garnered interest for its potential biological activities.

The synthesis of tricin often employs the Baker-Venkataraman rearrangement. onlineorganicchemistrytutor.comorganic-chemistry.orgwikipedia.org In this reaction, an O-acylated phenol (B47542) is treated with a base to form a 1,3-diketone, which can then be cyclized to form a flavone.

In the synthesis of tricin, this compound is first converted to its more reactive acid chloride, O-acetylsyringoyl chloride. This is typically achieved by reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org

The O-acetylsyringoyl chloride is then reacted with phloroacetophenone in the presence of a base. This reaction proceeds via the Baker-Venkataraman rearrangement to form a diketone intermediate, which upon acid-catalyzed cyclization, yields the tricin backbone. acs.orgrsc.org

Simplified Reaction Scheme for Tricin Synthesis:

Activation: this compound + SOCl₂ → O-Acetylsyringoyl Chloride

Baker-Venkataraman Reaction: O-Acetylsyringoyl Chloride + Phloroacetophenone (with base) → Diketone Intermediate

Cyclization: Diketone Intermediate (with acid) → Tricin

This synthetic route highlights the importance of this compound as a readily available and versatile building block for the construction of complex flavonoid structures.

Advanced Analytical Techniques for O Acetylsyringic Acid Research

Chromatographic Separations and Quantitation Methodologies

Chromatographic techniques are fundamental to the analysis of O-Acetylsyringic Acid, enabling its separation from complex matrices and a precise determination of its concentration. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) often depends on the specific requirements of the analysis, such as the need for high throughput or enhanced resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound. A validated HPLC method can effectively separate the target compound from impurities and degradation products. The development of a stability-indicating HPLC method is crucial for monitoring the stability of this compound under various stress conditions, such as exposure to acid, base, and oxidative environments nih.gov.

A typical HPLC method for the analysis of acidic compounds like this compound involves a reversed-phase column, often a C18, and a mobile phase consisting of an aqueous component with an acid modifier (e.g., phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol). The method is validated according to the International Conference on Harmonisation (ICH) guidelines, ensuring its linearity, precision, accuracy, and robustness nih.govnih.govresearchgate.net. The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method nih.govijper.org.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 270 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical but representative set of HPLC parameters for the analysis of this compound, based on common practices for similar phenolic acids.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which leads to higher separation efficiency nih.gov. The enhanced resolution of UPLC is particularly advantageous for separating this compound from closely related structural isomers or impurities that may not be fully resolved by HPLC.

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with a liquid chromatography system, it provides a powerful platform for analyzing complex mixtures and identifying compounds at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is exceptionally well-suited for the analysis of this compound in complex matrices such as plant extracts dergipark.org.trnih.goveuropeanreview.org. The initial LC separation reduces matrix effects and separates isomers, while the subsequent MS/MS analysis provides definitive structural information and highly selective quantification.

For quantification, the instrument is typically operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented, and a characteristic product ion is monitored. This approach provides excellent specificity and allows for accurate quantification even in the presence of co-eluting interferences. The development of a comprehensive LC-MS/MS method involves the optimization of both chromatographic conditions and mass spectrometric parameters dergipark.org.tr.

Table 2: Representative LC-MS/MS Parameters for this compound Quantification

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ for this compound |

| Product Ion (m/z) | Specific fragment ion for this compound |

| Collision Energy | Optimized for the specific precursor-to-product ion transition |

| Dwell Time | Set to ensure sufficient data points across the chromatographic peak |

This table outlines typical parameters for an LC-MS/MS method for the targeted analysis of this compound.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-TOF MS) is a powerful technique for the rapid molecular identification of compounds like this compound. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation nih.gov. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio, providing a highly accurate mass measurement.

The "TOF-TOF" capability allows for tandem mass spectrometry experiments, where a specific ion of interest can be selected and fragmented to provide structural information. This is particularly useful for confirming the identity of this compound and for distinguishing it from other isomers. While MALDI is often used for larger molecules, its application to the analysis of O-acetylated compounds has been demonstrated nih.gov. Careful consideration of the matrix and sample preparation is crucial for successful MALDI-TOF-TOF MS analysis, as fragmentation can sometimes occur during the ionization process nih.gov.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most informative methods for this purpose.

Detailed spectroscopic analysis is essential for the unambiguous structural confirmation of this compound. The combination of FTIR and NMR spectroscopy provides a comprehensive picture of the molecule's functional groups and their connectivity nih.gov. The data obtained from these techniques are compared with theoretical values and data from related compounds to ensure the correct structural assignment mdpi.comresearchgate.netfarmaceut.org.

Table 3: Typical Spectroscopic Data for this compound

| Technique | Characteristic Signals |

|---|---|

| FTIR (cm⁻¹) | ~1760 (C=O, ester), ~1690 (C=O, carboxylic acid), ~3000-2500 (O-H, carboxylic acid), ~1600 (C=C, aromatic), ~1200 (C-O, ester and ether) |

| ¹H NMR (ppm) | Signals corresponding to aromatic protons, methoxy (B1213986) protons, acetyl protons, and the acidic proton of the carboxylic acid. |

| ¹³C NMR (ppm) | Resonances for carbonyl carbons (ester and carboxylic acid), aromatic carbons, methoxy carbon, and acetyl methyl carbon. |

This table summarizes the expected key signals in the FTIR and NMR spectra of this compound based on its chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules like this compound. uobasrah.edu.iqresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. uobasrah.edu.iqorganicchemistrydata.org

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. For this compound, distinct signals are expected for the aromatic protons, the methoxy group protons, the acetyl group protons, and the carboxylic acid proton.

Aromatic Protons: The two protons on the aromatic ring are chemically equivalent and would appear as a singlet. Their chemical shift is typically in the aromatic region (δ 7.0-8.0 ppm).

Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are also equivalent and will appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

Acetyl Protons (-COCH₃): The three protons of the acetyl group will give rise to a distinct singlet, usually found in the region of δ 2.1-2.5 ppm.

Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is often broad. It can appear over a wide range (δ 10-13 ppm) and may be subject to exchange with residual water in the solvent.

¹³C NMR Spectroscopy: This technique provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Carbonyl Carbons (C=O): The carbonyl carbons of the carboxylic acid and the acetyl group are the most deshielded, appearing far downfield (δ 160-180 ppm).

Aromatic Carbons: The carbons of the benzene ring will have signals in the δ 110-160 ppm range. The carbons attached to oxygen (C-O) will be further downfield than those attached only to other carbons or hydrogen.

Methoxy Carbon (-OCH₃): The carbon of the methoxy groups will appear around δ 55-60 ppm.

Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group will be the most upfield signal, typically around δ 20-25 ppm.

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign each proton and carbon signal and confirm the connectivity of the molecule.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons | ¹H | ~7.3 - 7.8 | Singlet (s) | Two equivalent protons on the aromatic ring. |

| Methoxy Protons | ¹H | ~3.9 | Singlet (s) | Six equivalent protons from two -OCH₃ groups. |

| Acetyl Protons | ¹H | ~2.3 | Singlet (s) | Three protons of the acetyl (-COCH₃) group. |

| Carboxylic Acid Proton | ¹H | ~11 - 13 | Broad (br) | Highly variable, can exchange with solvent. |

| Carboxylic Carbonyl | ¹³C | ~170 | - | Carbonyl carbon of the -COOH group. |

| Acetyl Carbonyl | ¹³C | ~168 | - | Carbonyl carbon of the acetyl group. |

| Aromatic C-O (Acetyl) | ¹³C | ~151 | - | Aromatic carbon attached to the acetylated hydroxyl group. |

| Aromatic C-O (Methoxy) | ¹³C | ~153 | - | Aromatic carbons attached to the methoxy groups. |

| Aromatic C-H | ¹³C | ~108 | - | Aromatic carbons attached to hydrogen. |

| Aromatic C-C (ipso) | ¹³C | ~125 | - | Aromatic carbon attached to the carboxylic acid group. |

| Methoxy Carbon | ¹³C | ~56 | - | Carbon atoms of the two -OCH₃ groups. |

| Acetyl Methyl Carbon | ¹³C | ~21 | - | Methyl carbon of the acetyl group. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. uobasrah.edu.iq When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. youtube.com The absorption of this radiation is recorded, producing a spectrum that acts as a molecular "fingerprint." For this compound, key absorption bands would confirm the presence of its characteristic functional groups.

O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid. youtube.comutdallas.edu

C=O Stretch (Carboxylic Acid & Ester): Two distinct, strong, and sharp peaks are anticipated in the carbonyl region. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The ester (acetyl) C=O stretch appears at a slightly higher frequency, around 1760-1770 cm⁻¹. researchgate.netmasterorganicchemistry.com

C-O Stretch: Bands corresponding to the C-O stretching of the ester and carboxylic acid will be present in the 1100-1300 cm⁻¹ region. acs.org

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon double bonds in the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Ester (Acetyl) | C=O Stretch | 1760 - 1770 | Strong, Sharp |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Ester & Carboxylic Acid | C-O Stretch | 1100 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. semanticscholar.orgyoutube.com It is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound. khanacademy.org The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure. The aromatic ring and its substituents (methoxy, acetyl, and carboxyl groups) will influence the position and intensity of the absorption bands. Typically, substituted benzoic acids exhibit strong absorption bands in the UV region, often between 230 nm and 300 nm.

Challenges and Methodological Advancements in this compound Analysis

While modern analytical techniques are highly capable, the specific chemical nature of this compound presents unique challenges that require careful methodological consideration.

Preservation of O-Acetyl Groups During Sample Preparation and Analysis

A primary challenge in the analysis of this compound is the potential for hydrolysis of the O-acetyl group. This ester linkage can be susceptible to cleavage under both acidic and basic conditions, which are often employed during sample extraction, purification, or derivatization. nih.gov

The loss of the acetyl group would convert the analyte to syringic acid, leading to inaccurate identification and quantification. This is a significant concern in metabolomics or natural product analysis where sample processing can involve harsh conditions. For instance, strong acid hydrolysis used to break down complex matrices or strong base conditions used in some extraction protocols could readily cleave the ester bond.

Methodological advancements to address this challenge focus on gentle sample handling. This includes:

Mild Extraction Conditions: Using solvents at neutral pH and avoiding high temperatures during extraction and solvent evaporation.

Optimized Derivatization: For techniques like gas chromatography (GC), derivatization is often necessary to increase volatility. Methods must be chosen carefully to avoid acetyl group loss. For example, using trimethylsilyl (TMS) derivatization under controlled, non-hydrolytic conditions can be effective. mdpi.com

Direct Analysis Techniques: Employing methods that require minimal sample preparation, such as direct injection mass spectrometry or certain liquid chromatography methods, can minimize the risk of degradation.

Studies in related fields, such as carbohydrate chemistry and peptide synthesis, have shown that O-acetyl groups can remain intact under specific acidic conditions (e.g., using trifluoroacetic acid, TFA), but are readily removed by methods like Zemplén deacetylation, which uses a catalytic amount of sodium methoxide in methanol (B129727). nih.gov This knowledge highlights the critical need to carefully control the chemical environment throughout the entire analytical workflow to ensure the integrity of this compound.

Future Perspectives and Interdisciplinary Research Opportunities in O Acetylsyringic Acid Studies

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in O-Acetylsyringic Acid Pathways

The comprehensive, high-throughput nature of "omics" technologies offers a powerful lens through which to view the complex biological roles of this compound. researchgate.net These approaches allow for a systems-level understanding of molecular profiles and the intricate biochemical processes underlying cellular responses. researchgate.net

Metabolomics: Untargeted metabolomics, which aims to comprehensively profile all small molecules in a biological system, can be instrumental in elucidating the metabolic fate and impact of this compound. By comparing the metabolic profiles of cells or organisms exposed to this compound with control groups, researchers can identify novel metabolic pathways influenced by the compound. researchgate.netnih.gov For instance, techniques like liquid chromatography-mass spectrometry (LC-MS) can detect subtle changes in a wide array of metabolites, revealing downstream effects on pathways such as amino acid metabolism, lipid metabolism, or energy production. nih.govmdpi.comresearchgate.net This approach can help map the biotransformation of this compound and identify its endogenous derivatives, providing a holistic view of its metabolic network.

Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. In the context of this compound, proteomic analyses can identify specific protein targets that are directly or indirectly affected by the compound. For example, researchers could investigate changes in the "acetylome," the complete set of protein acetylation modifications within a cell. scispace.com Techniques such as mass spectrometry-based quantitative proteomics can pinpoint which proteins undergo changes in acetylation or expression levels upon treatment with this compound. ed.ac.ukfrontiersin.orgdundee.ac.uk This could reveal its mechanism of action, for instance, by showing its influence on enzymes, transcription factors, or signaling proteins that regulate key cellular processes. Integrating proteomics with metabolomics can provide a more complete picture, linking observed metabolic shifts to changes in the expression and activity of specific enzymes and pathways. nih.govresearchgate.net

Biotechnological Engineering for Enhanced Production and Derivatization

The sustainable production of this compound hinges on the efficient conversion of renewable biomass. Biotechnological engineering of both plants and microorganisms presents a promising strategy to increase the yield of its precursor, syringic acid, which is derived from syringyl (S) lignin (B12514952).

Metabolic Engineering in Plants: Lignin is a complex polymer derived from p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) monolignols. pnas.org Genetic engineering can be used to alter the composition of lignin in plants to favor the production of S-lignin, thereby increasing the potential yield of syringic acid upon depolymerization. usda.govnih.gov This can be achieved by manipulating the expression of key enzymes in the monolignol biosynthetic pathway. For example, up-regulating ferulate 5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase, is known to specifically divert metabolic intermediates towards the synthesis of S-lignin. pnas.orgpnas.org Conversely, down-regulating enzymes in the competing G-lignin pathway can further enrich the S-lignin content. usda.gov Creating transgenic plants with higher S-lignin content could provide an abundant and sustainable feedstock for syringic acid and, subsequently, this compound. usda.govnih.gov

Microbial Cell Factories: Microorganisms like Saccharomyces cerevisiae and Pseudomonas putida are robust and genetically tractable hosts that can be engineered to convert lignin-derived aromatic compounds into valuable chemicals. nih.govnih.govresearchgate.net Researchers are developing microbial biocatalysts capable of "funneling" complex mixtures of lignin breakdown products, including syringic acid, into a single, desired product. nih.gov Engineering these microbes could involve introducing heterologous genes for enzymes that can process syringic acid or its derivatives. For example, pathways could be designed to acetylate syringic acid in vivo. Furthermore, metabolic engineering can optimize the production of necessary cofactors like acetyl-CoA, which is the acetyl donor for the acetylation reaction, to improve the efficiency of the bioconversion process. mdpi.com These microbial platforms offer a contained and controllable system for the production of this compound from biomass-derived feedstocks. frontiersin.orgfrontiersin.org

Computational Modeling and In Silico Approaches for Activity Prediction

Computational tools are revolutionizing drug discovery and chemical biology by enabling the rapid and cost-effective prediction of a molecule's biological activities and properties. nih.gov These in silico approaches are highly applicable to forecasting the potential functions of this compound.

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a target protein. By docking this compound against libraries of known protein structures, such as enzymes or receptors, researchers can identify potential biological targets. unesa.ac.id The binding affinity and interaction patterns calculated during docking simulations can suggest whether the compound is likely to act as an inhibitor or activator, providing hypotheses for subsequent experimental validation. lidsen.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a dataset of compounds with known activities, a predictive model can be built. This model can then be used to estimate the activity of new or untested compounds like this compound based solely on its structural features. This can help prioritize it for specific biological assays, such as antimicrobial or anti-inflammatory screening. mdpi.com

Pharmacokinetic and Toxicity Prediction (ADMET): In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov By evaluating parameters like solubility, membrane permeability, and potential for causing toxic effects, these models can assess the "drug-likeness" of this compound. mdpi.com This early-stage screening helps to identify potential liabilities and guide the design of derivatives with more favorable pharmacokinetic profiles. unesa.ac.idlidsen.com

Network-Based Prediction: More advanced computational methods build networks connecting compounds, protein targets, and diseases. nih.gov By integrating diverse biological data, these models can predict the bioactivity of a compound within a broader physiological context, suggesting novel therapeutic applications or uncovering complex mechanisms of action. nih.gov

Integration of this compound Research with Materials Science and Sustainable Chemistry

As a derivative of lignin, this compound is a prime candidate for utilization within the framework of sustainable chemistry and the development of novel biomaterials. The valorization of lignin, an abundant and underutilized industrial byproduct, is a critical goal for establishing a circular bioeconomy.

Bio-based Polymers: Syringic acid and its derivatives, including this compound, possess reactive functional groups (carboxyl and hydroxyl/acetyl groups) that make them valuable monomers for polymer synthesis. These bio-based building blocks can be used to create new polyesters, polyamides, and other polymers with unique properties. Research in this area could focus on polymerizing this compound or copolymerizing it with other monomers to create materials with tailored characteristics, such as enhanced thermal stability, biodegradability, or specific mechanical properties. These materials could find applications in packaging, coatings, and biomedical devices.

Sustainable Chemistry Platform: this compound can serve as a versatile platform chemical. Its aromatic ring structure is a feature it shares with many petrochemicals, making it a potential green alternative for the synthesis of a wide range of specialty chemicals. The acetyl group can be modified or removed, and the carboxylic acid group can be converted into other functionalities, opening up diverse synthetic pathways. This positions this compound as a key intermediate in biorefinery schemes that aim to convert raw lignocellulosic biomass into a portfolio of value-added products, reducing reliance on fossil fuels. For instance, it could be a precursor for the synthesis of fine chemicals, resins, or additives for advanced materials. The development of efficient catalytic processes to convert this compound into these downstream products is a key area for future research in sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing O-Acetylsyringic Acid, and what are the critical parameters affecting yield?

- Methodological Answer : Synthesis typically involves acetylation of syringic acid using acetic anhydride in the presence of a catalyst (e.g., phosphoric acid). Critical parameters include reaction temperature (optimized at 80–90°C), molar ratios of reactants (syringic acid:acetic anhydride ≈ 1:2), and reaction time (2–4 hours). Purification via recrystallization or column chromatography is essential to isolate the product. Yield optimization requires precise control of these variables, as deviations can lead to side reactions (e.g., over-acetylation) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use H and C NMR to confirm acetylation by identifying the acetyl group’s methyl protons (~2.3 ppm) and carbonyl carbon (~170 ppm). Compare spectra with syringic acid to verify ester formation.

- HPLC : Employ reverse-phase HPLC with UV detection (λ = 280 nm) to assess purity. A single peak with retention time matching a reference standard confirms purity.

- Mass Spectrometry : ESI-MS in negative ion mode should show a molecular ion peak at m/z 240 [M-H]. Deviations indicate impurities or degradation .

Q. What are the standard assays for evaluating the antioxidant activity of this compound?

- Methodological Answer :

- DPPH Assay : Dissolve the compound in methanol (0.1–1.0 mM) and mix with DPPH radical solution. Measure absorbance at 517 nm after 30 minutes. Calculate IC values using dose-response curves.

- FRAP Assay : Incubate samples with FRAP reagent (ferric-tripyridyltriazine complex) and measure absorbance at 593 nm. Compare to a ferrous sulfate standard curve.

- ABTS Assay : Generate ABTS radicals, mix with test samples, and quantify decolorization at 734 nm. Include Trolox as a reference .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis using Design of Experiments (DOE)?

- Methodological Answer : Apply a factorial design to assess interactions between variables (temperature, catalyst concentration, solvent ratio). For example:

- 2 Factorial Design : Test 8 combinations of temperature (70°C, 90°C), catalyst (0.5%, 1.5%), and solvent (acetic acid:water ratios). Analyze yield data via ANOVA to identify significant factors. Response surface methodology (RSM) can further refine optimal conditions .

Q. What strategies are recommended to resolve discrepancies in reported bioactivity data across different cell lines or in vivo models?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Assess publication bias via funnel plots.

- Dose-Response Normalization : Standardize activity metrics (e.g., % inhibition) relative to positive controls (e.g., ascorbic acid).

- Mechanistic Studies : Use gene knockout models or enzyme inhibitors to isolate pathways (e.g., Nrf2/ARE for antioxidant effects). Cross-validate findings with orthogonal assays (e.g., ROS detection via fluorescence) .

Q. How should researchers integrate computational modeling with experimental data to predict this compound’s pharmacokinetics?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to calculate logP, bioavailability, and BBB permeability. Validate with in vitro Caco-2 cell permeability assays.

- Molecular Dynamics Simulations : Model binding affinity to target proteins (e.g., COX-2) using AutoDock Vina. Compare docking scores with experimental IC values.

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Input solubility, protein binding, and clearance data to simulate plasma concentration-time profiles .

Q. What statistical approaches are suitable for analyzing clustered data in studies comparing this compound derivatives?

- Methodological Answer :

- Mixed-Effects Models : Account for repeated measures (e.g., multiple time points) by including random intercepts for subjects.

- Cluster-Robust Standard Errors : Adjust for intra-cluster correlation in bioactivity assays performed in batches.

- Bayesian Hierarchical Modeling : Estimate uncertainty in derivative efficacy by pooling data across structurally related compounds .

Q. How can researchers address gaps in the literature regarding this compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light (UV irradiation). Monitor degradation via HPLC and identify byproducts via LC-MS.

- Simulated Gastric Fluid Assay : Incubate in pepsin-HCl (pH 1.2) for 2 hours. Compare stability to intestinal fluid (pancreatin, pH 6.8).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze monthly for changes in potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.